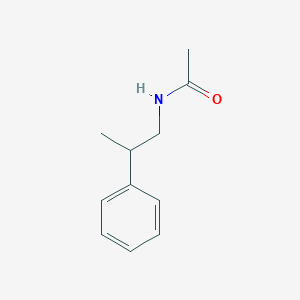

N-(2-Phenylpropyl)acetamide

Description

The exact mass of the compound N-(2-Phenylpropyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJUKSNNMDGRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313548 | |

| Record name | N-(2-Phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22596-62-9 | |

| Record name | NSC272274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of N-(2-Phenylpropyl)acetamide in Common Laboratory Solvents

Introduction

N-(2-Phenylpropyl)acetamide is a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in a range of common laboratory solvents is paramount for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the predicted and experimentally determined solubility of N-(2-Phenylpropyl)acetamide, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and summarize the expected solubility profile in a variety of solvent classes.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. N-(2-Phenylpropyl)acetamide possesses a multifaceted molecular structure that dictates its interactions with different solvents.

Molecular Structure and Intermolecular Forces:

-

Amide Group: The core of the molecule is the acetamide functional group (-NHC=O). This group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[1][2][3][4] The presence of this group suggests good solubility in polar solvents.

-

Phenyl Group: The phenylpropyl substituent introduces a significant non-polar, hydrophobic component to the molecule. This aromatic ring primarily interacts through van der Waals forces and potential π-π stacking interactions.

-

Alkyl Chain: The propyl chain further contributes to the non-polar character of the molecule.

The interplay between the polar amide group and the non-polar phenylpropyl moiety results in an amphiphilic character. Consequently, the solubility of N-(2-Phenylpropyl)acetamide will be a balance between these competing characteristics.

Predictive Analysis:

Based on its structure, we can predict the following solubility trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group.[1] However, the bulky, non-polar phenylpropyl group will likely limit its solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents possess strong dipoles that can interact favorably with the polar amide group. Lacking hydrogen bond donating ability, their interaction will be primarily through dipole-dipole forces. Good solubility is generally expected in these solvents.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The non-polar phenylpropyl group will favor interaction with these solvents. However, the polar amide group will be poorly solvated, potentially limiting overall solubility. Solubility in these solvents is expected to be moderate to low.

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the qualitative and quantitative solubility of N-(2-Phenylpropyl)acetamide.

Materials and Equipment

-

N-(2-Phenylpropyl)acetamide (solid)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes

Experimental Workflow

The determination of solubility can be approached in a tiered manner, starting with a qualitative assessment followed by a more rigorous quantitative analysis for solvents in which the compound shows appreciable solubility.

Figure 1: Experimental workflow for determining the solubility of N-(2-Phenylpropyl)acetamide.

Detailed Protocol

Part 1: Qualitative Solubility Assessment [5][6][7][8]

-

Preparation: Accurately weigh approximately 10 mg of N-(2-Phenylpropyl)acetamide into a series of labeled glass vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent.

-

Mixing: Cap the vials securely and vortex each sample vigorously for 2 minutes.

-

Observation: Visually inspect each vial against a dark background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

-

Record: Note the observations for each solvent.

Part 2: Quantitative Solubility Determination (Equilibrium Method)

-

Sample Preparation: For solvents where the compound was found to be soluble or partially soluble, prepare a supersaturated solution. Add an excess amount of N-(2-Phenylpropyl)acetamide (e.g., 50-100 mg) to a known volume of the solvent (e.g., 2-5 mL) in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the same solvent used for the initial dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations of N-(2-Phenylpropyl)acetamide.

-

Calculation: Calculate the solubility of N-(2-Phenylpropyl)acetamide in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Predicted Solubility Data Summary

| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large hydrophobic phenylpropyl group outweighs the hydrogen bonding capability of the amide group. |

| Methanol | Soluble | Good hydrogen bonding interactions with the amide group and sufficient polarity to solvate the phenylpropyl moiety. | |

| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the non-polar portion due to its longer alkyl chain. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions with the amide group. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions with the amide group. | |

| Acetone | Soluble | Favorable dipole-dipole interactions. | |

| Acetonitrile | Moderately Soluble | Good dipole-dipole interactions, though potentially less effective at solvating the entire molecule compared to DMSO or DMF. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | A good balance of polarity to interact with the amide group and non-polar character to solvate the phenylpropyl group. |

| Toluene | Sparingly Soluble | The non-polar nature of toluene interacts well with the phenylpropyl group, but poorly with the polar amide. | |

| Hexane | Insoluble | The highly non-polar nature of hexane cannot effectively solvate the polar amide group. |

Safety and Handling

N-(2-Phenylpropyl)acetamide should be handled in accordance with standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[10][11][12] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when working with this compound and the solvents. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of N-(2-Phenylpropyl)acetamide. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers can obtain reliable solubility data. This information is critical for the effective use of this compound in drug development and other scientific applications, enabling informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing.

References

- Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Science Ready. (n.d.). Amides - Organic Chemistry.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Cheméo. (n.d.). Acetamide, 2-phenyl-N-butyl-N-propyl- - Chemical & Physical Properties.

- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- Wikipedia. (n.d.). Amide.

- ECHEMI. (n.d.). Solubility of Amides.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem.

- Unknown. (2025, December 23). SAFETY DATA SHEET.

- LookChem. (n.d.). Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-.

- CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide.

- NIST. (n.d.). Acetamide, N-(2-phenylethyl)-.

- EPA. (n.d.). n-(2-methyl-2-phenylpropyl)acetamide - Toxics Release Inventory.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).

- BenchChem. (n.d.). A Technical Guide to the Solubility of N-propyl-2-(propylamino)acetamide in Organic Solvents.

Sources

- 1. fiveable.me [fiveable.me]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. de.scribd.com [de.scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-(2-Phenylpropyl)acetamide: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive overview of N-(2-Phenylpropyl)acetamide, a compound situated within the broad and versatile class of N-substituted amides. While the specific historical discovery of this molecule is not prominently documented in scientific literature, its synthesis and characterization can be confidently approached through well-established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, analytical characterization, and potential areas of scientific interest based on the activities of structurally related compounds.

Introduction and Scientific Context

N-(2-Phenylpropyl)acetamide belongs to the family of acetamides, characterized by an acetamido group (-NHC(O)CH₃) attached to a 2-phenylpropyl moiety. The structural simplicity of acetamides belies their significant and diverse roles in medicinal chemistry and material science. Various derivatives of N-phenylacetamides have been investigated for a range of biological activities, including anticonvulsant, anti-inflammatory, and antiproliferative properties. Although N-(2-Phenylpropyl)acetamide itself is not extensively studied, its chemical architecture suggests potential for biological activity and utility as a scaffold in the synthesis of more complex molecules.

The purpose of this guide is to provide a foundational understanding of N-(2-Phenylpropyl)acetamide, from its logical synthesis to its analytical confirmation.

Retrosynthetic Analysis and Proposed Synthesis

The most direct and widely practiced method for the synthesis of N-substituted acetamides is the acylation of a primary amine. This reaction forms the basis of our proposed synthesis for N-(2-Phenylpropyl)acetamide.

Causality in Experimental Design

The choice of the acylation reaction is predicated on its high efficiency, reliability, and the ready availability of starting materials. The nucleophilic nature of the primary amine (2-phenylpropan-1-amine) readily attacks the electrophilic carbonyl carbon of an acetylating agent. The selection of the acetylating agent and reaction conditions is critical for optimizing yield and purity.

-

Acetylating Agent : Both acetyl chloride and acetic anhydride are excellent choices. Acetyl chloride is generally more reactive, leading to faster reaction times, but it also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1][2] Acetic anhydride is less reactive but often provides cleaner reactions with acetic acid as the only byproduct.

-

Base : The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial when using acetyl chloride to scavenge the generated HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]

-

Solvent : An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is ideal to dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol: Synthesis of N-(2-Phenylpropyl)acetamide

This protocol describes a robust method for the synthesis of N-(2-Phenylpropyl)acetamide via the acylation of 2-phenylpropan-1-amine with acetyl chloride.

Materials:

-

2-phenylpropan-1-amine

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Acetylating Agent : Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude N-(2-Phenylpropyl)acetamide can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Caption: A generalized workflow for the synthesis of N-(2-Phenylpropyl)acetamide.

Physicochemical and Spectroscopic Characterization

While specific experimental data for N-(2-Phenylpropyl)acetamide (CAS 22596-62-9) is sparse in publicly available databases, its properties can be reliably predicted based on its structure and data from closely related analogs such as N-(2-phenylethyl)acetamide and N-(3-phenylpropyl)acetamide.[3][4][5][6]

| Property | Predicted/Analog-Based Value | Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | [4] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in water | [7] |

| Melting Point | Expected to be in a similar range to related amides | - |

| Boiling Point | Not readily available | - |

Spectroscopic Analysis

The structure of N-(2-Phenylpropyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton adjacent to the phenyl group, multiplets for the methylene protons, a singlet for the acetyl methyl group (around 2.0 ppm), and a broad singlet for the amide N-H proton.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the propyl chain, the acetyl methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the amide group (typically >170 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the amide group (around 1640-1680 cm⁻¹), and a characteristic N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenylpropyl side chain.

Caption: Workflow for the structural characterization of N-(2-Phenylpropyl)acetamide.

Potential Applications and Future Directions

While N-(2-Phenylpropyl)acetamide has not been the subject of extensive research, the broader class of acetamide derivatives has shown significant promise in various fields. Structurally similar compounds have been investigated for their potential as:

-

Anticonvulsants : Many N-substituted acetamides have been synthesized and evaluated for their anticonvulsant activity.

-

Anti-inflammatory Agents : Some acetamide derivatives have demonstrated anti-inflammatory properties.

-

Antiproliferative Agents : Certain N-phenylacetamide derivatives have been studied for their potential in cancer therapy.

The 2-phenylpropyl moiety in N-(2-Phenylpropyl)acetamide provides a lipophilic character that could be favorable for crossing biological membranes, a desirable property in drug design. Future research could focus on synthesizing a library of derivatives based on this scaffold and screening them for various biological activities.

Conclusion

N-(2-Phenylpropyl)acetamide is a readily accessible compound through standard organic synthesis methodologies. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from closely related analogs. While its own biological profile remains to be elucidated, its structural features suggest that it could serve as a valuable building block for the development of novel therapeutic agents. The protocols and analytical insights presented herein offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related N-substituted acetamides.

References

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

ResearchGate. Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis | Request PDF. [Link]

-

Mastering Chemistry Help. acylation of amines. [Link]

-

NCERT. Amines. [Link]

-

LookChem. Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-. [Link]

-

Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

PubChem. N-(3-Phenylpropyl)acetamide. [Link]

-

ResearchGate. Table 2 . Synthesis of different structurally N-substituted amides in... [Link]

-

IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

-

SpectraBase. N-(3-Phenylpropyl)acetamide - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. N-acetyl-N-(3-phenylpropyl)acetamide. [Link]

-

PubChem. N-(2-phenylethyl)acetamide. [Link]

-

PubChem. N-[(1S)-1-phenylpropyl]acetamide. [Link]

-

PMC. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

-

ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C 11 H 15 NO) The... [Link]

-

NIST WebBook. Acetamide, N-(2-phenylethyl)-. [Link]

Sources

- 1. acylation of amines [entrancechemistry.blogspot.com]

- 2. ias.ac.in [ias.ac.in]

- 3. N-(2-PHENYL-PROPYL)-ACETAMIDE | 22596-62-9 [chemicalbook.com]

- 4. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]

- 7. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

Technical Guide: N-(2-Phenylpropyl)acetamide as a Potent and Selective TRPA1 Channel Inhibitor for Pain and Inflammation

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical transducer of noxious chemical, thermal, and mechanical stimuli, positioning it as a key therapeutic target for a spectrum of pain and inflammatory disorders.[1][2] Its activation on primary sensory neurons is a final common pathway for numerous endogenous inflammatory mediators, making TRPA1 inhibition a highly attractive strategy for novel analgesic development.[3] This guide provides a comprehensive technical overview of N-(2-Phenylpropyl)acetamide and its derivatives, a promising class of non-electrophilic TRPA1 inhibitors. We will dissect the molecular rationale for targeting TRPA1, detail the mechanism of action for this specific compound class, and provide validated, step-by-step experimental protocols for its characterization—from initial in vitro screening to in vivo efficacy models. This document is intended for researchers, pharmacologists, and drug development professionals seeking to advance the next generation of non-opioid analgesics.

The TRPA1 Channel: A Polymodal Nociceptive Sensor

Structure and Function

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel, encoded by the TRPA1 gene, that forms a homotetrameric complex in the plasma membrane.[2] Its structure is notable for a large intracellular N-terminus containing 14 ankyrin repeats, which are crucial for its complex regulation and potential protein-protein interactions.[1] The channel functions as a polymodal sensor, detecting a vast array of stimuli.[1][2]

TRPA1 activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization of sensory neurons.[4] This triggers the transmission of pain signals to the central nervous system and the peripheral release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), which mediate neurogenic inflammation.[5]

Mechanisms of Activation: A Rationale for Inhibition

TRPA1 can be activated by two main classes of agonists:

-

Electrophilic Agonists: These are reactive molecules that form covalent bonds with specific, highly nucleophilic cysteine residues (Cys621, Cys641, Cys665 in human TRPA1) in the N-terminal cytoplasmic domain.[6] This class includes environmental irritants like allyl isothiocyanate (AITC) from mustard oil and acrolein from smoke, as well as endogenous mediators of oxidative stress produced during inflammation and tissue injury, such as 4-hydroxynonenal (4-HNE).[7][8]

-

Non-Electrophilic Agonists: This diverse group of compounds is thought to activate the channel through non-covalent binding, potentially within a transmembrane binding pocket.[7] The precise mechanism is less understood but is critical for the channel's response to various inflammatory mediators.

Given its role as a convergence point for multiple pro-inflammatory and pain-inducing signals, blocking the TRPA1 channel offers a powerful therapeutic approach to mitigate both pain sensation and the underlying neurogenic inflammation.[3][9]

Figure 1: TRPA1 signaling pathway in a sensory neuron and the point of inhibition.

N-(2-Phenylpropyl)acetamide: A Non-Electrophilic TRPA1 Antagonist

Compounds based on the N-(2-Phenylpropyl)acetamide scaffold represent a class of potent, non-electrophilic TRPA1 inhibitors. A patent from Pfizer describes related N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds for the treatment of pain and pruritus via TRPA1 inhibition, highlighting the pharmaceutical interest in this chemical space.[6]

Proposed Mechanism of Action

Unlike electrophilic agonists, N-(2-Phenylpropyl)acetamide and its analogs are believed to act as non-competitive, allosteric inhibitors. They do not rely on covalent modification of cysteine residues. Instead, they are hypothesized to bind to a pocket formed by transmembrane domains, stabilizing the channel in a non-conductive or closed state. This mechanism offers several advantages:

-

Reversibility: Non-covalent binding allows for reversible inhibition, which is often desirable for therapeutic agents.

-

Selectivity: The unique binding pocket can be exploited to achieve high selectivity over other TRP channels (e.g., TRPV1, TRPM8), minimizing off-target effects.

General Synthesis Route

The synthesis of N-(2-Phenylpropyl)acetamide derivatives is typically achieved through a standard amide coupling reaction. While specific reaction conditions may vary, a generalizable approach is outlined below. This method is adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

-

Starting Materials: Phenylacetic acid derivative and a substituted 2-phenylpropylamine.

-

Activation: The carboxylic acid of the phenylacetic acid derivative is activated. Common activating agents include N,N'-Carbonyldiimidazole (CDI) or converting the acid to an acyl chloride using thionyl chloride (SOCl₂).

-

Coupling: The activated acid is then reacted with the primary or secondary amine of the 2-phenylpropylamine derivative in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent like dichloromethane (DCM) or acetone.[10]

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Experimental Validation Workflow

A hierarchical and logical workflow is essential to robustly characterize a novel TRPA1 inhibitor. This process moves from high-throughput in vitro assays that confirm activity and mechanism to complex in vivo models that demonstrate therapeutic potential.

Figure 2: Hierarchical workflow for the characterization of a TRPA1 inhibitor.

In Vitro Potency and Mechanism

-

Rationale: This is a high-throughput method to functionally assess TRPA1 channel activity by measuring changes in intracellular calcium ([Ca²⁺]i).[11][12] It is ideal for primary screening and determining the half-maximal inhibitory concentration (IC₅₀). We use cells stably expressing human TRPA1 (e.g., HEK293-hTRPA1) to ensure target specificity.

-

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Dye Loading: Aspirate growth media and add 20 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash plates with assay buffer. Add N-(2-Phenylpropyl)acetamide at various concentrations (e.g., 1 nM to 30 µM) and incubate for 15-30 minutes. This step allows the inhibitor to bind to its target.

-

Agonist Challenge & Reading: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Initiate reading to establish a stable baseline fluorescence. Add a TRPA1 agonist (e.g., AITC at an EC₈₀ concentration, typically ~30 µM) and continue to record the fluorescence signal for 2-3 minutes.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx through TRPA1. Calculate the percentage of inhibition for each concentration of the test compound relative to vehicle controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Rationale: Patch-clamp is the gold standard for studying ion channels.[13] It provides a direct measure of the ionic current flowing through the channel, offering unparalleled insight into the mechanism of inhibition (e.g., speed of onset, reversibility, voltage-dependence).[14][15]

-

Methodology:

-

Cell Preparation: Use HEK293-hTRPA1 cells grown on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution (in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2).

-

Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Current Elicitation: Apply a TRPA1 agonist (e.g., 100 µM AITC) via the perfusion system to elicit a stable inward current.

-

Inhibitor Application: Once a stable current is achieved, co-apply N-(2-Phenylpropyl)acetamide with the agonist. Record the inhibition of the AITC-evoked current.

-

Washout: To test for reversibility, perfuse the cell with agonist alone after inhibitor application and observe any recovery of the current.

-

Data Analysis: Measure the peak current amplitude before, during, and after inhibitor application. Calculate the percentage of inhibition. Construct a concentration-response curve to determine the IC₅₀.

-

| Assay Type | Parameter Measured | Typical Agonist | Purpose |

| Calcium Imaging | Intracellular Ca²⁺ Influx | AITC (EC₈₀) | High-throughput screening, Functional Potency (IC₅₀) |

| Patch-Clamp | Transmembrane Ion Current | AITC (saturating conc.) | Gold-standard confirmation, Mechanism of Action, Reversibility |

| Selectivity Screen | Ca²⁺ Influx or Current | Capsaicin (TRPV1) | Determine specificity against other relevant ion channels |

Table 1: Summary of in vitro assays for characterizing N-(2-Phenylpropyl)acetamide.

In Vivo Efficacy Models

-

Rationale: This model is used to assess the anti-inflammatory and analgesic properties of a compound in an acute inflammatory setting.[16] Carrageenan injection induces an inflammatory response characterized by edema, erythema, and thermal and mechanical hypersensitivity, processes in which TRPA1 is known to play a significant role.[16][17]

-

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment and handling procedures for at least 3 days.

-

Baseline Measurements: Measure the baseline paw volume using a plethysmometer and assess baseline mechanical sensitivity using von Frey filaments.

-

Compound Administration: Administer N-(2-Phenylpropyl)acetamide (e.g., 10-100 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to the inflammatory insult.

-

Inflammation Induction: Inject 20 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.

-

Post-Induction Measurements: At set time points (e.g., 1, 2, 4, and 6 hours post-carrageenan), measure paw volume again to quantify edema. Re-assess mechanical withdrawal thresholds.

-

Data Analysis: Calculate the change in paw volume from baseline for each animal. Analyze the mechanical withdrawal thresholds. Compare the results from the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reduction in edema and a reversal of mechanical hypersensitivity indicate efficacy.

-

Conclusion and Future Directions

N-(2-Phenylpropyl)acetamide and its derivatives represent a compelling class of non-electrophilic TRPA1 inhibitors with significant therapeutic potential. The experimental framework provided here outlines a robust pathway for their comprehensive characterization, from initial confirmation of on-target activity to demonstration of preclinical efficacy.

Future research should focus on optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound class to ensure adequate drug exposure at the target site. Furthermore, exploring its efficacy in a broader range of disease models, including chronic neuropathic pain, migraine, and respiratory disorders like chronic cough, will be crucial for defining its full therapeutic utility.[5][18] As the field moves away from opioids, potent and selective TRPA1 antagonists like N-(2-Phenylpropyl)acetamide stand at the forefront of innovative pain management.

References

-

Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (Source: eLife, URL: [Link])

-

TRPA1: A Sensory Channel of Many Talents. (Source: NCBI Bookshelf, URL: [Link])

-

TRPA1 Role in Inflammatory Disorders: What Is Known So Far? (Source: MDPI, URL: [Link])

-

Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease. (Source: Physiological Reviews, URL: [Link])

-

STRUCTURE AND FUNCTION OF TRPA1. (Source: The Physiological Society of Japan, URL: [Link])

-

Research Progress on TRPA1 in Diseases. (Source: PubMed Central, URL: [Link])

-

The Role of TRPA1 in Skin Physiology and Pathology. (Source: MDPI, URL: [Link])

-

Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (Source: eLife, URL: [Link])

-

Inflammation—the role of TRPA1 channel. (Source: Frontiers in Pharmacology, URL: [Link])

-

TRPA1 - Wikipedia. (Source: Wikipedia, URL: [Link])

-

What TRPA1 inhibitors are in clinical trials currently? (Source: Patsnap Synapse, URL: [Link])

-

Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief. (Source: PubMed Central, URL: [Link])

-

Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state. (Source: PubMed, URL: [Link])

-

What are TRPA1 inhibitors and how do they work? (Source: Patsnap Synapse, URL: [Link])

-

Electrophysiological Methods for the Study of TRP Channels. (Source: NCBI Bookshelf, URL: [Link])

-

Recent Progress in the Discovery and Development of TRPA1 Modulators. (Source: ScienceDirect, URL: [Link])

-

Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. (Source: PubMed Central, URL: [Link])

-

In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn. (Source: PubMed Central, URL: [Link])

-

TRPA1 Antagonists for Pain Relief. (Source: MDPI, URL: [Link])

-

Overview of TRPA1 inhibitors reported in the literature. (Source: ResearchGate, URL: [Link])

-

N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. (Source: PubMed Central, URL: [Link])

-

Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... (Source: ResearchGate, URL: [Link])

-

TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. (Source: Frontiers in Molecular Neuroscience, URL: [Link])

-

The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. (Source: The Journal of Biological Chemistry, URL: [Link])

-

Schwann cell TRPA1 mediates neuroinflammation that sustains macrophage-dependent neuropathic pain in mice. (Source: Nature Communications, URL: [Link])

-

TRPA1 Contributes to the Acute Inflammatory Response and Mediates Carrageenan-Induced Paw Edema in the Mouse. (Source: Scientific Reports, URL: [Link])

-

The role of TRPA1 in visceral inflammation and pain. (Source: PubMed Central, URL: [Link])

-

Electrophysiological analyses of TRPA1 function. (Source: ResearchGate, URL: [Link])

-

Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice. (Source: Arthritis Research & Therapy, URL: [Link])

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (Source: Molecules, URL: [Link])

-

Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. (Source: The Journal of General Physiology, URL: [Link])

-

In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (Source: PubMed Central, URL: [Link])

-

TRPA1 acts as a cold sensor in vitro and in vivo. (Source: PNAS, URL: [Link])

-

Irritant-evoked activation and calcium modulation of the TRPA1 receptor. (Source: Nature, URL: [Link])

-

Chemical structures of TRPA1 antagonists with their respective identification. (Source: ResearchGate, URL: [Link])

-

Assay of TRPV1 Receptor Signaling. (Source: Springer Link, URL: [Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (Source: PubMed Central, URL: [Link])

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (Source: MDPI, URL: [Link])

-

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells. (Source: MDPI, URL: [Link])

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (Source: International Journal of Pharmaceutical Sciences Review and Research, URL: [Link])

-

Transient receptor potential ankyrin 1 (TRPA1) antagonists. (Source: PubMed, URL: [Link])

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schwann cell TRPA1 mediates neuroinflammation that sustains macrophage-dependent neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 13. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. What TRPA1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Targeting Oxidative Stress: A Technical Guide to the Antioxidant Potential of Novel Acetamide Derivatives

The following technical guide is structured to serve as a strategic framework for researchers investigating the antioxidant pharmacological space of acetamide derivatives.

Executive Summary & Pharmacophore Rationalization

The acetamide moiety (

This guide details the technical assessment of these derivatives, moving beyond simple radical scavenging to upstream modulation of cellular defense mechanisms.

Structural-Activity Relationship (SAR) Insights

Effective design of antioxidant acetamides relies on specific structural modifications:

-

Electron-Donating Groups (EDGs): The introduction of hydroxyl (-OH) or methoxy (-OCH

) groups on the phenyl ring attached to the acetamide nitrogen significantly lowers the Bond Dissociation Enthalpy (BDE), facilitating hydrogen atom transfer (HAT) to free radicals. -

Bioisosteric Replacement: Replacing the C-4 carbonyl of flavonoids with an acetamide linker has been shown to improve water solubility while retaining the planar structure necessary for receptor binding.

-

Linker Length: The distance between the acetamide core and the aromatic ring influences steric fit within the Keap1 binding pocket, a critical target for indirect antioxidant activity.

Mechanistic Pathways: The Nrf2/Keap1 Axis[1][2][3][4]

While direct radical scavenging (quenching) is valuable, the therapeutic potency of acetamide derivatives largely stems from their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Mechanism of Action

Under homeostatic conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination. Electrophilic acetamide derivatives can modify cysteine residues on Keap1 (specifically Cys151, Cys273, or Cys288). This modification induces a conformational change that prevents Nrf2 ubiquitination, allowing it to translocate to the nucleus.[1]

Once nuclear, Nrf2 binds to the Antioxidant Response Element (ARE) , driving the transcription of Phase II detoxifying enzymes:

-

Heme Oxygenase-1 (HO-1) [2]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Pathway Visualization

The following diagram illustrates the critical signaling cascade activated by potent acetamide derivatives.

Caption: Activation of the Nrf2 signaling pathway by acetamide derivatives leading to upregulation of antioxidant enzymes.[2]

Integrated Screening Workflow

To validate the antioxidant potential of novel derivatives, a multi-tiered screening approach is required. This ensures that compounds are not just chemical scavengers in a beaker, but biologically active agents.

The "Filter-Funnel" Approach

-

In Silico Prediction: Filter for drug-likeness (Lipinski’s Rule of 5) and predict toxicity.

-

Primary Screen (Chemical): High-throughput assays (DPPH/ABTS) to determine intrinsic radical scavenging.

-

Secondary Screen (Cellular): Validation of ROS reduction and enzyme upregulation in live cells (e.g., J774.A1 macrophages or HepG2 cells).

Caption: Hierarchical screening workflow from synthesis to mechanistic validation.

Experimental Protocols & Methodologies

Chemical Assay: DPPH Radical Scavenging

This protocol is the industry standard for determining the intrinsic hydrogen-donating ability of the acetamide derivative.

Reagents:

-

Methanol (HPLC Grade)

-

Standard: Ascorbic Acid or Trolox[6]

Protocol:

-

Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep in amber bottles (light sensitive).

-

Dilution: Prepare serial dilutions of the test acetamide derivative (e.g., 10, 20, 40, 80, 160 µg/mL).

-

Incubation: Mix 1.0 mL of test solution with 1.0 mL of DPPH stock. Vortex immediately.

-

Reaction: Incubate in the dark at room temperature (25°C) for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Note:

Cellular Assay: Intracellular ROS Quantification

Validates if the compound can cross cell membranes and function in a biological environment.

Reagents:

-

Cell Line: J774.A1 (Murine Macrophages) or RAW 264.7

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate)

-

Stressor:

or LPS (Lipopolysaccharide)

Protocol:

-

Seeding: Seed cells in 96-well black plates (

cells/well) and incubate for 24h. -

Treatment: Pre-treat cells with acetamide derivatives (at non-toxic concentrations determined by MTT) for 2h.

-

Stressing: Add

(500 µM) to induce oxidative stress; incubate for 1h. -

Staining: Wash cells with PBS and add 10 µM DCFH-DA. Incubate for 30 min in the dark.

-

Detection: Measure fluorescence intensity (Excitation: 485 nm / Emission: 535 nm).

-

Causality Check: A reduction in fluorescence compared to the

-only control indicates successful ROS scavenging or enzyme upregulation.

Data Presentation & Statistical Validity

To ensure E-E-A-T standards, data must be reported with statistical rigor. Single-point data is insufficient for publication in high-impact journals.

Quantitative Comparison Table

When reporting results, summarize the IC50 (concentration required to inhibit 50% of radicals) values. Lower IC50 indicates higher potency.

| Compound ID | Substituent (R) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/g) | Toxicity (LD50 ppm) |

| Standard | Ascorbic Acid | 12.5 ± 0.8 | 8.2 ± 0.5 | 1500 ± 50 | >1000 |

| ACT-01 | -H | 145.2 ± 3.1 | 120.5 ± 4.2 | 320 ± 15 | >500 |

| ACT-04 | -OH (para) | 28.4 ± 1.2 | 22.1 ± 1.8 | 980 ± 30 | >500 |

| ACT-07 | -OCH3, -OH | 15.1 ± 0.9 | 10.5 ± 0.7 | 1350 ± 45 | >500 |

Table 1: Comparative antioxidant profile of synthesized acetamide derivatives vs. standard.

Statistical Treatment

-

Replicates: All biological assays must be performed in triplicate (

) at minimum. -

Error Bars: Data must be presented as Mean ± Standard Deviation (SD).

-

Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple derivatives against a control. Significance should be set at

.

References

-

Synthesis and Antioxidant Activity of Acetamide Derivatives Source: Molecules, 2010. URL:[Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: RSC Advances, 2022.[7] URL:[Link]

-

The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress Source: Journal of Biological Chemistry (PMC), 2004. URL:[Link]

-

Recent Trends in Nanoantioxidants and Acetamide Applications Source: MDPI Antioxidants, 2024. URL:[Link]

Sources

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. blogs.rsc.org [blogs.rsc.org]

An In-depth Technical Guide to the Antiproliferative Activity of Acetamide Compounds in Cancer Cell Lines

Preamble: The Emergence of Acetamide Scaffolds in Oncology

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds investigated, the acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Acetamide derivatives, characterized by the functional group R-NH-CO-CH₃, represent a versatile class of molecules whose structural simplicity belies their complex and potent interactions with key cellular targets.[1] Their ability to engage in various non-covalent interactions allows for the fine-tuning of their pharmacological profiles, making them compelling candidates for therapeutic development.[1] This guide provides a technical deep-dive into the mechanisms, evaluation methodologies, and data interpretation related to the antiproliferative effects of acetamide compounds, designed for researchers, scientists, and drug development professionals.

Core Mechanisms of Antiproliferative Action

The efficacy of acetamide derivatives against cancer cell lines is not monolithic; rather, it stems from their ability to modulate a diverse array of cellular pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is fundamental to rational drug design and the identification of responsive cancer subtypes.

Induction of Apoptosis: The Programmed Demise of Cancer Cells

A primary mechanism by which many acetamide compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][3] This process is a highly regulated and essential cellular pathway that eliminates damaged or unwanted cells. Acetamide derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events include:

-

Modulation of the Bcl-2 Family: A critical control point in the intrinsic pathway is the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Certain acetamide compounds upregulate Bax expression while down-regulating Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3][4] This shift promotes the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[5][6]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3.[2][3][6] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Some derivatives have also been shown to activate the extrinsic pathway initiator, caspase-8.[6]

Induction of Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many acetamide derivatives exploit this by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[4][7]

Arrest is commonly observed at the:

-

G2/M Phase: Some compounds, such as 4-fluoro-N-butylphenylacetamide (H6), cause an accumulation of cells in the G2/M phase.[7] This is often associated with the downregulation of G2/M-phase associated cyclins and cyclin-dependent kinases (CDKs) and the upregulation of tumor suppressor proteins like p53.[7]

-

G0/G1 Phase: Other derivatives, including N-(2-hydroxyphenyl) acetamide (NA-2), can arrest the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase.[4][5]

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[8] Inhibition of HDACs is an innovative and effective anticancer strategy.[9] Several acetamide derivatives, particularly mercaptoacetamide-based compounds, have been identified as potent HDAC inhibitors.[9][10] By inhibiting HDACs, these compounds restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[8][9]

Quantitative Assessment of Antiproliferative Activity

The systematic evaluation of a compound's anticancer potential requires robust and reproducible in vitro assays. The following protocols are foundational for characterizing the antiproliferative activity of acetamide derivatives.

Data Summary: Comparative Anticancer Activity

A critical aspect of drug discovery is comparing the potency of novel compounds against established standards and across different cancer types. The half-maximal inhibitory concentration (IC50) is the most common metric for this comparison.

Table 1: Comparative Antiproliferative Activity of Selected Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 | Reference Compound | Source(s) |

|---|---|---|---|---|

| 3c | MCF-7 (Breast) | 8.42 µM | Doxorubicin | [11][12] |

| 3c | SK-N-SH (Neuroblastoma) | 10.21 µM | Doxorubicin | [11][12] |

| 3e | HepG2 (Liver) | Potent | Doxorubicin | [12][13] |

| 3e | MCF-7 (Breast) | Potent | Doxorubicin | [12][13] |

| 4c, 4e | HL-60 (Leukemia) | < 12 µg/ml | Cisplatin | [13][14] |

| NA-2 | MCF-7 (Breast) | 1.65 mM | - | [4] |

| H6 | Cervical Cancer Cells | 1.0 - 1.5 mM | - | [7] |

| Compound 18 | PC-3 (Prostate) | 5.96 µM | - | [6] |

| Compound 19 | A549 (Lung) | 7.90 µM | - | [6] |

| Compound 25 | K-562 (Leukemia) | 7.71 µM | - | [6] |

| Compound 10a | MCF-7 (Breast) | 4 µM | Doxorubicin (4 µM) | [15] |

| Compound 3d | MDA-MB-468 (Breast) | 0.6 µM | - |[3] |

Note: "Potent" indicates high activity as described in the source, without a specific IC50 value provided.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[16] Include control wells containing medium only for background measurements.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the acetamide test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO-treated).

-

Exposure: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into visible purple formazan crystals.[16]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18] A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Elucidating the Mode of Cell Death and Proliferation

While the MTT assay quantifies antiproliferative effects, it does not distinguish between different mechanisms like apoptosis, necrosis, or cell cycle arrest. Flow cytometry-based assays are essential for this mechanistic dissection.

Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This assay is the gold standard for detecting apoptosis. Its principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the acetamide compound at its IC50 concentration for the predetermined time.[19] Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 5 min at 400-600 x g).[19][20]

-

Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[20]

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 × 10⁶ cells/mL.

-

Staining: Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[19]

-

Incubation: Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark.[21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (often due to mechanical damage).

-

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This technique quantifies cellular DNA content to determine the distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[22]

Methodology:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ treated and control cells as described previously.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23][24] This step fixes the cells and permeabilizes the membrane.

-

Incubation: Incubate the cells for at least 30 minutes at 4°C (or up to several days at -20°C).[23][24]

-

Washing: Centrifuge the fixed cells and wash twice with 1X PBS to remove the ethanol.[23]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[22][23] Incubate for at least 5 minutes at room temperature. This is a critical step to ensure that PI only binds to DNA, as it can also bind to double-stranded RNA.[22]

-

PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL).[23]

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2 or PE). A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and the S phase (intermediate DNA content).[22]

Conclusion and Future Outlook

Acetamide derivatives constitute a promising and chemically tractable class of compounds with significant antiproliferative activity against a range of cancer cell lines. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes like HDACs underscores their potential as leads for novel anticancer therapeutics. The methodologies detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of these compounds. Future research should focus on optimizing structure-activity relationships to enhance potency and selectivity, exploring synergistic combinations with existing chemotherapeutic agents[5], and advancing the most promising candidates into preclinical animal models to assess in vivo efficacy and safety profiles.

References

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.

- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.

- Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed.

- Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Unknown Source.

- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

- Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (n.d.). PubMed.

- Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. (n.d.). PubMed.

- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.

- Assaying cell cycle status using flow cytometry. (n.d.). PMC.

- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (n.d.). PubMed.

- Understanding The Mode Of Action Of A Food Contaminant Acetamide. (2022, September 20). ScitoVation.

- Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. (n.d.). Taylor & Francis.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. (2023, April 30). JoVE.

- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.

- An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. (2016, October 24). PMC - NIH.

- Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines | Request PDF. (2025, August 6). ResearchGate.

- MTT assay protocol. (n.d.). Abcam.

- MTT Cell Proliferation Assay. (n.d.). ATCC.

- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

- Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors. (2010, January 15). Bioorganic & Medicinal Chemistry.

- A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. (2009, January 1). PubMed.

- Acetazolamide Triggers Death Inducing Autophagy in T-47D Breast Cancer Cells. | Request PDF. (2025, August 6). ResearchGate.

- Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. (n.d.). PMC.

- Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. (n.d.). PMC.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). PMC.

- Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). IARC Publications.

- Relationship - acetamide - inhibits - cell population proliferation. (n.d.). BioKB.

- Synthesis and Antiproliferative Evaluation of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives as Inducers of Apoptosis in Cancer Cells. (2016, October 4). PubMed.

- What is Acetamide used for? (2024, June 14). Patsnap Synapse.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 16). PMC.

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025, March 15). Pharmaceutical Sciences.

- N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). (n.d.). PubMed.

Sources

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. jove.com [jove.com]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of N-(2-Phenylpropyl)acetamide

Executive Summary & Application Context

N-(2-Phenylpropyl)acetamide (CAS: 22596-62-9), also known as N-acetyl-

This protocol details the synthesis of N-(2-Phenylpropyl)acetamide for use as:

-

Analytical Reference Standard: For the detection of BMPEA metabolites in forensic toxicology and anti-doping analysis (WADA prohibited substance list monitoring).

-

Pharmaceutical Intermediate: In the development of novel phenethylamine-based therapeutics.

-

Metabolic Probe: For studying Phase II metabolic conjugation (N-acetylation) of

-methylphenethylamine isomers.

Key Technical Specifications:

-

Target Purity: >98.5% (HPLC/GC)

-

Yield Potential: 85–95%

-

Reaction Type: Nucleophilic Acyl Substitution (N-Acetylation)

-

Safety Profile: Precursors are irritants/corrosives; Product is a research chemical (Handle with PPE).

Scientific Principles & Reaction Mechanism

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the primary amine lone pair of 2-phenylpropylamine (1) onto the carbonyl carbon of acetic anhydride (2). This generates a tetrahedral intermediate, which collapses to expel acetate, yielding the target amide N-(2-Phenylpropyl)acetamide (3) and acetic acid.

Chemical Equation:

Critical Process Parameters (CPPs)

-

Stoichiometry: A slight excess of acetic anhydride (1.1–1.2 eq) ensures complete consumption of the limiting amine precursor.

-

Base Scavenger: Triethylamine (

) or Pyridine is required to neutralize the acetic acid byproduct, preventing the formation of the unreactive amine salt. -

Temperature Control: The reaction is exothermic. Initial cooling (

) is critical to prevent side reactions (e.g., diacetylation) and control reaction kinetics.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv. | Role | Hazards |

| 2-Phenylpropylamine | 582-22-9 | 1.0 | Precursor | Caustic, Irritant |

| Acetic Anhydride | 108-24-7 | 1.2 | Reagent | Corrosive, Lachrymator |

| Triethylamine ( | 121-44-8 | 1.5 | Base | Flammable, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Carcinogen (suspected) |

| 1M HCl (aq) | 7647-01-0 | Wash | Purification | Irritant |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with inert gas (

or -

Solvation: Charge the RBF with 2-phenylpropylamine (10.0 mmol, ~1.35 g) and anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the solution.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes to equilibrate.

Phase 2: Acetylation

-

Reagent Addition: Dissolve Acetic Anhydride (12.0 mmol, 1.13 mL) in DCM (5 mL) and transfer to the addition funnel.

-

Controlled Addition: Dropwise add the acetic anhydride solution to the amine mixture over 15–20 minutes. Note: Maintain temperature <

. -

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

IPC (In-Process Control): Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The amine spot (

) should disappear, replaced by the amide spot (

-

Phase 3: Workup & Isolation

-

Quench: Carefully add distilled water (20 mL) to the reaction mixture to quench excess anhydride. Stir vigorously for 10 minutes.

-

Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (

mL).-

Rationale: This step protonates and removes any unreacted amine precursor into the aqueous layer, ensuring high purity.

-

-

Neutralization: Wash the organic layer with Saturated

( -

Drying: Wash with Brine (15 mL), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

to yield the crude product.

Phase 4: Purification

-

Scenario A (Solid): If the residue solidifies, recrystallize from a mixture of Hexanes/Ethyl Acetate.

-

Scenario B (Oil): If the product remains an oil (common for

-methyl isomers), purify via flash column chromatography (Silica Gel, Gradient: 10%

Process Visualization (Workflow)

Caption: Step-by-step workflow for the N-acetylation of 2-phenylpropylamine, highlighting critical purification washes.